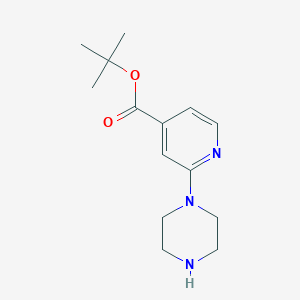

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-piperazin-1-ylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-4-5-16-12(10-11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBKMRJFLRAGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Single-Step Visible Light-Mediated Reaction

The most efficient method reported involves a photoredox catalytic system using acridine salts. As detailed in CN108558792B, 2-aminopyridine reacts with piperazine-1-tert-butyl formate under blue LED irradiation (380–750 nm) in the presence of an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) and oxidants such as 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) or oxygen. This method achieves a 95% yield of the target compound in anhydrous dichloroethane at ambient temperature.

| Component | Quantity (mmol) | Molar Ratio (vs. 2-aminopyridine) |

|---|---|---|

| 2-Aminopyridine | 0.2 | 1.0 eq |

| Piperazine-1-tert-butyl formate | 0.2 | 1.0 eq |

| Acridine salt | 0.01 | 0.05 eq |

| TEMPO | 0.1 | 0.5 eq |

| Solvent (anhydrous DCE) | 2 mL | – |

Boc-Protection Strategies and Sequential Deprotection

tert-Butyloxycarbonyl (Boc) Group Utilization

Di-tert-butyl dicarbonate (Boc₂O) is widely employed to introduce the tert-butyl ester moiety. In a representative procedure, isonicotinic acid is first activated as an acyl chloride, followed by reaction with Boc-protected piperazine in the presence of a base such as triethylamine. This method, however, requires subsequent deprotection steps if additional functional groups are present.

Challenges in Sequential Deprotection

As reported in Organic Process Research & Development, the coexistence of tert-butyl and tetrahydropyran (THP) protecting groups complicates synthesis due to byproduct interference. A two-step protocol was developed:

Table 2: Yield Comparison for Deprotection Strategies

| Method | Acid Used | Yield (%) |

|---|---|---|

| One-pot (TsOH + TFA) | TsOH (5 eq) | 50–65 |

| Sequential (H₂SO₄ + TFA) | H₂SO₄ (0.5 eq) | 86 |

Catalytic Hydrogenation for Stereoselective Synthesis

Rhodium-Catalyzed Asymmetric Hydrogenation

Ambeed’s technical data highlights the use of chiral rhodium catalysts, such as [Rh(S-Et-BoPhoz)(COD)]OTf, for stereoselective synthesis. While the target compound lacks stereocenters, this method is critical for intermediates with chiral piperazine motifs. Key parameters include:

Table 3: Hydrogenation Conditions and Outcomes

| Ligand | Solvent | Conversion (%) | Diastereomeric Excess (%) |

|---|---|---|---|

| (S-Et-BoPhoz) | MeOH | 94 | 83 |

| (S-PCyCo-BoPhoz) | EtOH | 99 | 73 |

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

-

Photoredox Catalysis : Superior yield (95%) and single-step operation, but requires specialized equipment for light irradiation.

-

Boc-Protection Routes : Modular and scalable but involves multiple steps and acidic waste.

-

Catalytic Hydrogenation : Ideal for chiral intermediates but less relevant for the non-stereoselective target.

Chemical Reactions Analysis

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively, leading to the development of drugs aimed at treating various conditions:

- Antiviral Activity: Compounds derived from this structure have shown potential against viral infections, particularly HIV.

- Antipsychotic Properties: Research indicates that piperazine derivatives can exhibit antipsychotic effects, making them candidates for further drug development targeting mental health disorders .

Biological Research

The compound acts as a building block for synthesizing bioactive molecules. It is utilized in studies focusing on enzyme inhibitors and receptor modulators:

- Enzyme Inhibition: Similar compounds have been documented to inhibit enzymes through mechanisms such as aza-Michael addition, which could be beneficial in developing treatments for diseases where enzyme activity is dysregulated.

- Receptor Modulation: The ability to modulate receptor activity makes this compound valuable in pharmacological research, particularly in understanding drug-receptor interactions .

Material Science

In material science, this compound is explored for its potential in creating advanced materials:

- Polymer Development: Its unique structural properties contribute to the synthesis of novel polymers and nanomaterials that can be used in various industrial applications.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-Piperazin-1-yl-isonicotinic acid exhibited significant antiviral activity against HIV strains. The mechanism involved inhibition of viral replication by targeting specific enzymes essential for the viral life cycle.

Case Study 2: Antipsychotic Effects

In another research effort, a series of piperazine derivatives were evaluated for their antipsychotic potential. The findings indicated that modifications to the piperazine structure could enhance receptor affinity and selectivity, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-isonicotinic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can explain their antipsychotic effects . Additionally, these compounds may inhibit certain enzymes or receptors, leading to their antimicrobial or antiviral activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with tert-Butyl Esters

a. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0)

- Structure : Contains a piperazine ring linked to a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetic acid moiety.

- Synthesis : Prepared via Fmoc protection of piperazine, followed by acetic acid coupling.

- Applications : Used in peptide synthesis due to the Fmoc group’s orthogonality to tert-butyl esters .

- Safety: Limited hazard data, but standard handling for Fmoc-protected compounds (e.g., avoid inhalation) applies .

b. 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester

- Structure: Piperazine with methanesulfonyl and dimethylaminomethyl substituents.

- Synthesis : Reductive amination of 3-formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester with dimethylamine hydrochloride .

- Reactivity : The methanesulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions.

- Applications : Intermediate in sulfonamide-based drug candidates .

Comparison with Target Compound :

- The target compound’s isonicotinic acid core provides a planar pyridine ring, enhancing π-π stacking in drug-receptor interactions, unlike the aliphatic acetic acid or sulfonyl groups in analogs.

- Deprotection of tert-butyl esters in these derivatives requires tailored conditions (e.g., HCl for Boc, piperidine for Fmoc) .

Pyrrolidine and Cyclobutane Analogs

a. (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1260610-71-6)

- Structure : Pyrrolidine ring with an iodomethyl substituent.

- Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura).

- Safety : Classified as a skin/eye irritant and respiratory toxin .

b. cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester (CAS: 957793-95-2)

Comparison with Target Compound :

- The pyrrolidine and cyclobutane analogs exhibit steric and conformational differences, impacting their binding affinities in drug design. Piperazine derivatives generally offer greater flexibility for functionalization .

Thermal and Chemical Stability

- Thermal Decomposition : Tert-butyl esters in polymer analogs (e.g., poly(tert-butyl acrylate)) exhibit activation energies of 116–125 kJ/mol for ester cleavage, releasing isobutylene .

- Target Compound Stability : While direct data is absent, analogous tert-butyl esters are stable at room temperature but degrade under heat or strong acids .

Tabulated Comparison of Key Features

Biological Activity

Overview

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester (CAS No. 2368871-33-2) is a compound belonging to the class of piperazine derivatives, which are noted for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula of this compound is C14H21N3O2, with a molecular weight of 263.34 g/mol. The compound is characterized by its piperazine core, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have shown inhibitory effects on enzymes through mechanisms such as aza-Michael addition, which may also apply to this compound.

Biological Activities

Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:

- Antiviral Activity : Compounds similar to this compound have demonstrated antiviral properties, particularly against HIV-1 and other viral pathogens.

- Antimicrobial Activity : Studies have shown that piperazine derivatives possess significant antimicrobial effects against various bacterial strains.

- Antipsychotic Effects : The structural characteristics of piperazine compounds suggest potential applications in treating psychiatric disorders due to their interaction with neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives, providing insights into their pharmacological potential:

- Antitumor Activity : A study highlighted the cytotoxic effects of related compounds on cancer cell lines, indicating that modifications in the piperazine structure can enhance anticancer properties. For instance, certain analogues exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin .

- Anticonvulsant Properties : Research has indicated that specific piperazine derivatives can exhibit anticonvulsant activity, suggesting their potential use in epilepsy treatment .

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in various metabolic pathways, showcasing their potential as therapeutic agents in metabolic disorders .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 2-Piperazin-1-yl-isonicotinic acid tert-butyl ester, and how are reaction conditions optimized?

The synthesis typically involves coupling piperazine derivatives with isonicotinic acid tert-butyl ester precursors. Key steps include:

- Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the piperazine ring during reactions .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reactivity .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products (e.g., decomposition of the Boc group) .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) achieves >90% purity, as validated by suppliers .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the piperazine ring environment, tert-butyl group (δ ~1.4 ppm for H), and ester carbonyl (δ ~165 ppm for C) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 473.39 for CHFNO) and fragmentation patterns .

- Melting Point : A sharp mp range (112–113°C) indicates high crystallinity and purity .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Toxicity : Limited acute toxicity data exist, but structural analogs (e.g., piperazine derivatives) show potential irritancy. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) on the pyridine or piperazine rings influence bioactivity or reactivity?

- Nitro Positioning : In analogs like 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, shifting the nitro group alters electron density, affecting hydrogen bonding with biological targets (e.g., enzymes) .

- Piperazine Substitution : Adding aminoethyl groups (e.g., tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate) enhances water solubility and receptor binding .

Q. What strategies mitigate instability of the tert-butyl ester group under acidic or basic conditions?

- pH Control : Avoid strong acids (e.g., TFA) unless intentional deprotection is needed. Use buffered solutions (pH 6–8) for aqueous reactions .

- Alternative Protecting Groups : For prolonged stability, compare with benzyl or allyl esters, though these may require harsher deprotection .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

- Purity Verification : Batch-to-batch variability (e.g., 90% vs. >98% purity) impacts biological assays. Reproduce results using HPLC-validated samples .

- Assay Conditions : Standardize solvent (DMSO concentration ≤1%) and cell culture media to avoid false positives/negatives .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

- Docking Studies : Use software like AutoDock Vina to model binding to piperazine-targeted receptors (e.g., serotonin or dopamine receptors) .

- MD Simulations : Assess tert-butyl ester hydrolysis kinetics in simulated physiological environments .

Q. What challenges arise in scaling up synthesis, and how are they resolved?

- Reaction Scaling : Transitioning from batch to flow chemistry improves heat dissipation and reduces by-products .

- Cost Optimization : Substitute expensive reagents (e.g., pentafluorophenyl esters) with activated carbodiimides for amide couplings .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 473.39 g/mol | |

| Melting Point | 112–113°C | |

| Purity (Typical Batch) | 90–98% |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Temperature | 0–25°C | Prevents Boc cleavage |

| Solvent | DMF or DCM | Enhances coupling efficiency |

| Reaction Time | 12–24 hours | Maximizes yield (>80%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.